7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a dimethylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with benzyl chloride to introduce the benzyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purines, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione
- Theophylline (1,3-Dimethylxanthine)
Uniqueness
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)24(2)21(23)27)25(13-15-9-5-3-6-10-15)20(22-18)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
QBUQZNOQPKSBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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